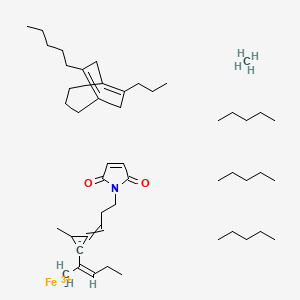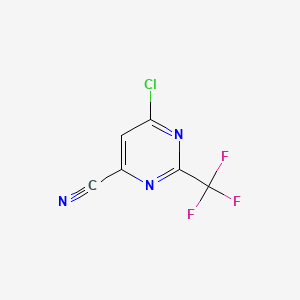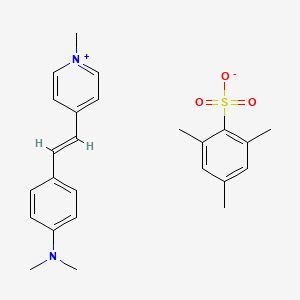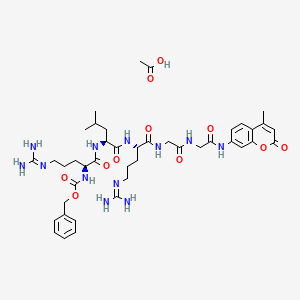
Ferrocenylethyl maleimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ferrocenylethyl maleimide is an organometallic compound that belongs to the class of maleimides. It consists of a ferrocene moiety attached to an ethyl group, which is further connected to a maleimide group. This compound is known for its unique electronic and structural properties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ferrocenylethyl maleimide typically involves the reaction of ferrocene with maleimide derivatives. One common method is the reaction of ferrocene-functionalized carbaldehyde with maleimide in the presence of a base. This reaction proceeds through the formation of an intermediate azomethine ylide, which undergoes a cycloaddition reaction to form the desired product .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ferrocenylethyl maleimide undergoes various types of chemical reactions, including:
Oxidation: The ferrocene moiety can be oxidized to form ferrocenium ions.
Reduction: The maleimide group can be reduced to form succinimide derivatives.
Substitution: The ethyl group can undergo substitution reactions with various nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride and ceric ammonium nitrate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
Oxidation: Ferrocenium ions.
Reduction: Succinimide derivatives.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Ferrocenylethyl maleimide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organometallic compounds.
Biology: Employed in the study of redox processes and as a probe for biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as an anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and sensors
Mechanism of Action
The mechanism of action of ferrocenylethyl maleimide involves its interaction with various molecular targets. The ferrocene moiety can undergo redox reactions, which play a crucial role in its biological and chemical activities. The maleimide group can form covalent bonds with nucleophiles, leading to the formation of stable adducts. These interactions are essential for its applications in drug delivery and as a probe in biological systems .
Comparison with Similar Compounds
Similar Compounds
Ferrocene: A simpler organometallic compound with similar redox properties.
Maleimide: A compound with similar reactivity but lacking the ferrocene moiety.
Ferrocenylmethyl maleimide: A compound with a similar structure but with a methyl group instead of an ethyl group
Uniqueness
Ferrocenylethyl maleimide is unique due to the presence of both ferrocene and maleimide moieties in its structure. This combination imparts distinct electronic and structural properties, making it more versatile in various applications compared to its similar compounds .
Properties
IUPAC Name |
iron(3+);methane;1-[3-[2-methyl-3-[(Z)-pent-2-en-2-yl]cyclopropylidene]propyl]pyrrole-2,5-dione;pentane;6-pentyl-8-propylbicyclo[3.2.2]nona-1(8),5-diene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28.C16H19NO2.3C5H12.CH4.Fe/c1-3-5-6-9-15-13-16-10-7-11-17(15)12-14(16)8-4-2;1-4-6-11(2)16-12(3)13(16)7-5-10-17-14(18)8-9-15(17)19;3*1-3-5-4-2;;/h3-13H2,1-2H3;6-9,12H,2,4-5,10H2,1,3H3;3*3-5H2,1-2H3;1H4;/q;-2;;;;;+3/b;11-6-,13-7?;;;;; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HASZRCMYVLQJQJ-KKNPMVRHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C.CCCCC.CCCCC.CCCCC.CCCCCC1=C2CCCC(=C(C2)CCC)C1.CCC=C([CH2-])[C-]1C(C1=CCCN2C(=O)C=CC2=O)C.[Fe+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C.CCCCC.CCCCC.CCCCC.CCCCCC1=C2CCCC(=C(C2)CCC)C1.CC/C=C(/[CH2-])\[C-]1C(C1=CCCN2C(=O)C=CC2=O)C.[Fe+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H87FeNO2+ |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
778.1 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(R)-N-[1-(2-dicyclohexylphosphanylphenyl)cyclohexyl]-2-methylpropane-2-sulfinamide](/img/structure/B6288681.png)
![Calix[8]quinone](/img/structure/B6288685.png)

![3-Chloropropyloxyhydroxycalix[8]arene](/img/structure/B6288699.png)
![4-(Acetylthio)butyloxyhydroxycalix[8]arene](/img/structure/B6288706.png)
![4-Chlorobutyloxyhydroxycalix[8]arene](/img/structure/B6288707.png)
![2-Carbethoxymethyloxybenzyloxycalix[8]arene](/img/structure/B6288712.png)
![4-Chlorobutyloxybenzyloxycalix[8]arene](/img/structure/B6288724.png)
![1,4-Crown-2,3,5,6-tetramethoxy-hydroxycalix[6]arene](/img/structure/B6288731.png)
![Tetrapentyloxy-bromocalix[4]arene](/img/structure/B6288738.png)
![3-Chloropropyloxybenzyloxycalix[8]arene](/img/structure/B6288753.png)
![NOVELIG G1-CL01 C4-(Mes)Imidazolium-Cl (Bz-calix[8]-C4-mesitylimidazolium-Cl)](/img/structure/B6288758.png)


